gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride

Description

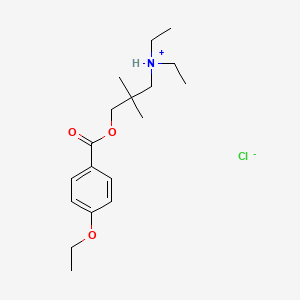

gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride is a synthetic benzoate ester derivative with a complex molecular structure. Historically, such amino-ester hydrochlorides were studied for applications ranging from local anesthetics to antimicrobial agents, owing to their structural resemblance to procaine-like molecules .

Properties

CAS No. |

67049-62-1 |

|---|---|

Molecular Formula |

C18H30ClNO3 |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

[3-(4-ethoxybenzoyl)oxy-2,2-dimethylpropyl]-diethylazanium;chloride |

InChI |

InChI=1S/C18H29NO3.ClH/c1-6-19(7-2)13-18(4,5)14-22-17(20)15-9-11-16(12-10-15)21-8-3;/h9-12H,6-8,13-14H2,1-5H3;1H |

InChI Key |

KPWUSJIIQPZSNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)OCC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoic acid and 2,2-dimethylpropylamine.

Esterification: 4-ethoxybenzoic acid is esterified with 2,2-dimethylpropylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.

Amidation: The resulting ester is then reacted with diethylamine to form the desired compound.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as a local anesthetic or in the development of new pharmaceuticals.

Industry: Utilized in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets ion channels and receptors in the nervous system, modulating their activity.

Pathways Involved: The compound affects signal transduction pathways, leading to changes in cellular responses and physiological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of amino-ester hydrochlorides with variations in alkyl/aryl substituents on the amino group and benzoate ring. Key structural analogs from historical literature include:

| Compound Name | Substituents (Position) | Melting Point (°C) | Molecular Weight (g/mol) | Key Differences from Target Compound |

|---|---|---|---|---|

| δ-Benzylmethylaminoethyl benzoate hydrochloride | Benzylmethylamino (δ), unsubstituted | 145.6–146.4 | ~363.9 | Benzylmethylamino vs. diethylamino; no ethoxy |

| γ-Benzylmethylaminopropyl benzoate hydrochloride | Benzylmethylamino (γ), unsubstituted | 145.4–146.3 | ~377.9 | Propyl chain vs. dimethylpropyl; no ethoxy |

| δ-Phenylethylmethylaminoethyl benzoate hydrochloride | Phenylethylmethylamino (δ), unsubstituted | 134.2–134.8 | ~351.9 | Aromatic phenylethyl vs. aliphatic diethylamino |

| Target Compound | Diethylamino (γ), dimethylpropyl (β), ethoxy (para) | Not reported | ~413.3 (calculated) | Unique ethoxy group; branched dimethylpropyl |

Key Findings from Comparative Analysis

Impact of Substituents on Physicochemical Properties: Amino Groups: The diethylamino group in the target compound introduces greater steric bulk compared to benzylmethylamino or phenylethyl groups in analogs. Ethoxy Substituent: The para-ethoxy group on the benzoate ring enhances lipophilicity compared to unsubstituted or nitro/amino derivatives, likely improving membrane permeability . Branching (Dimethylpropyl): The beta-dimethylpropyl chain may hinder enzymatic hydrolysis of the ester bond, increasing metabolic stability relative to straight-chain analogs .

Biological Activity: Early studies suggest that aromatic substituents (e.g., benzyl or phenylethyl) in analogs correlate with higher antimicrobial activity, whereas aliphatic groups (e.g., diethylamino) may favor local anesthetic effects due to reduced toxicity .

Research Findings and Limitations

Historical Data (1930s–1950s)

- Melting Points and Stability: Analogous compounds with aromatic amino groups (e.g., benzylmethylamino) exhibit higher melting points (145–146°C) compared to aliphatic derivatives (106–135°C), suggesting stronger intermolecular forces in aromatic systems .

- Derivative Synthesis: Nitro- and amino-substituted derivatives of these compounds were synthesized for SAR studies, with nitro groups lowering solubility and amino derivatives forming dihydrochloride salts for enhanced stability .

Contemporary Context

- Gaps in data (e.g., solubility, toxicity, clinical efficacy) highlight the need for renewed research using advanced analytical methods.

Biological Activity

Gamma-Diethylamino-beta-dimethylpropyl-4-ethoxy benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C19H33ClN2O3

- Molecular Weight : 354.94 g/mol

The structure incorporates a diethylamino group, which is known to enhance lipid solubility, potentially affecting its bioavailability and distribution within biological systems.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli in vitro assays.

- Cytotoxicity : In cellular models, the compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to alterations in drug metabolism and efficacy.

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular homeostasis.

- Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell growth and apoptosis.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Studies : A study examining the antibacterial efficacy found that the compound produced inhibition zones ranging from 14 mm to 16 mm against selected bacterial strains (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

- Cytotoxicity Assays : In vitro cytotoxicity tests on various cancer cell lines indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 µM to 50 µM depending on the cell line tested.

- Enzyme Activity Modulation : Research exploring enzyme inhibition revealed that the compound significantly reduced the activity of certain cytochrome P450 enzymes, suggesting implications for drug interactions and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.